molecular formula C8H13NO B2597640 (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine CAS No. 2137593-03-2

(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine

Cat. No.: B2597640
CAS No.: 2137593-03-2
M. Wt: 139.198
InChI Key: FGQZQXVEFMMLHN-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.198. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel non-natural spiro[2.3]hexane amino acids, conformationally restricted analogs of γ-aminobutyric acid, has been explored for modulating GABAergic cascades in the human central nervous system. These compounds, including variations such as 5-aminospiro[2.3]hexanecarboxylic and 5-amino-spiro[2.3]hexanephosphonic acids, were developed through catalytic [1+2] cycloaddition and modified Curtius reactions, indicating their potential in neuroscience research (Yashin et al., 2017).

Another study focused on the synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction, showcasing the versatility of spiro compounds in creating complex molecular architectures with potential anticancer properties (Filatov et al., 2017).

Biological Applications

The anticancer activity of spiro[3-azabicyclo[3.1.0]hexane]oxindoles was evaluated, demonstrating potential as antitumor agents. Compounds synthesized showed significant anti-proliferative effects and influenced actin cytoskeleton transformation in fibroblast cell lines, indicating their utility in cancer research (Knyazev et al., 2021).

Advanced Material Synthesis

The oxidative and hydrolytic cleavage of cyclopropane and spirocyclobutane derivatives was studied for the synthesis of various cyclic compounds, demonstrating the potential of spiro compounds in material science and organic synthesis (Novikov et al., 2010).

Properties

IUPAC Name

(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-8-4-6(8)5-10-7(8)2-1-3-7/h6H,1-5,9H2/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQZQXVEFMMLHN-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CC3CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@]3(C[C@H]3CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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